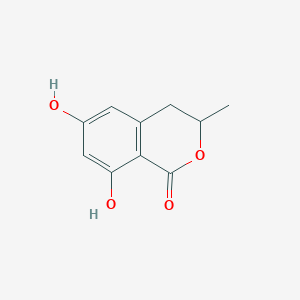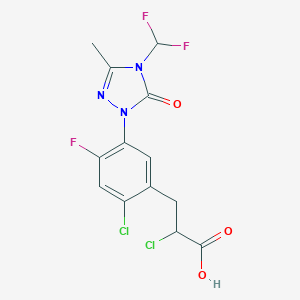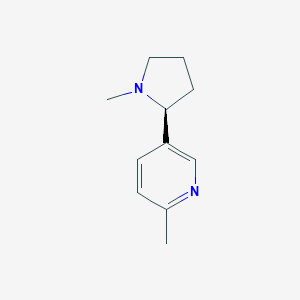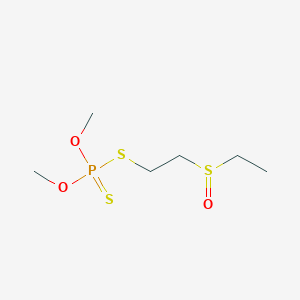
Thiometon-Sulfoxid
Übersicht
Beschreibung
Thiometon sulfoxide is an organophosphorus compound primarily used as an insecticide. Its chemical name is phosphorodithioic acid, S-[2-(ethylsulfinyl)ethyl] O,O-dimethyl ester. This compound is known for its effectiveness in controlling a variety of pests, including aphids, grubs, bugs, and chafers . Thiometon sulfoxide appears as colorless to pale yellow crystals or solids with a pungent odor and is slightly soluble in water but more soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Thiometon sulfoxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus insecticides.
Medicine: Studies are conducted to explore its potential therapeutic applications and toxicological effects.
Industry: It is widely used in agriculture to control pests, ensuring crop protection and yield improvement.
Wirkmechanismus
Target of Action
Thiometon Sulfoxide is a chemical transformation product of Thiometon . Thiometon is an organophosphate insecticide and acaricide, which is effective against sucking insects on fruit and other crops . .
Mode of Action
Thiometon, the parent compound, is known to act systemically with contact and stomach action, and it inhibits acetylcholinesterase . This inhibition disrupts the transmission of nerve impulses in the nervous system of the pests, leading to their death .
Biochemical Pathways
Thiometon, the parent compound, is known to inhibit acetylcholinesterase, disrupting the normal functioning of the nervous system in pests .
Result of Action
The parent compound, thiometon, is known to disrupt the normal functioning of the nervous system in pests, leading to their death .
Biochemische Analyse
Biochemical Properties
Thiometon Sulfoxide interacts with various enzymes and proteins in biochemical reactions. It is a poor inhibitor of cholinesterase activity . When it is converted to the phosphorothiolate, the activity of cholinesterase is rapidly depressed . The oxidation of demeton-S-methyl to the sulfoxide and sulfone did not significantly increase the inhibitory power .
Cellular Effects
Thiometon Sulfoxide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase activity . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiometon Sulfoxide exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits cholinesterase activity, which can lead to changes in cell signaling pathways and gene expression .
Vorbereitungsmethoden
Thiometon sulfoxide is synthesized through the reaction of methyl diethyl thiophosphate with sulfoxide. The specific steps involve reacting methyl diethyl thiophosphate with sulfoxide under controlled conditions, followed by crystallization and purification to obtain the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
Thiometon sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form thiometon sulfone.
Reduction: The compound can be reduced back to thiometon.
Substitution: It can undergo substitution reactions where the ethylsulfinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are thiometon sulfone and thiometon .
Vergleich Mit ähnlichen Verbindungen
Thiometon sulfoxide is similar to other organophosphorus insecticides such as disulfoton, demeton-methyl, and phorate. it is unique due to its specific chemical structure, which includes the ethylsulfinyl group. This structural difference imparts distinct chemical properties and biological activities, making thiometon sulfoxide particularly effective against certain pests .
Similar compounds include:
- Disulfoton
- Demeton-methyl
- Phorate
These compounds share similar modes of action but differ in their chemical structures and specific applications .
Eigenschaften
IUPAC Name |
2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILALIJMTSYZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871875 | |
| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2703-37-9 | |
| Record name | Thiometon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2703-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiometon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOMETON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is thiometon sulfoxide detected in fruits and vegetables?
A1: The research article outlines a gas-liquid chromatography (GLC) method utilizing a thermionic detector to quantify thiometon sulfoxide residues in produce []. The method involves extracting residues with acetone followed by partitioning into ethyl acetate based on polarity. This specific extraction targets moderately polar compounds like thiometon sulfoxide. Importantly, the ethyl acetate extract, unlike the hexane extract, doesn't necessitate further cleanup, simplifying the analysis. This streamlined approach enhances the detection sensitivity for thiometon sulfoxide, achieving a limit below 0.1 mg/kg [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




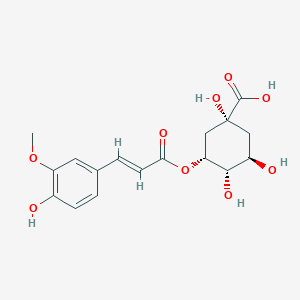
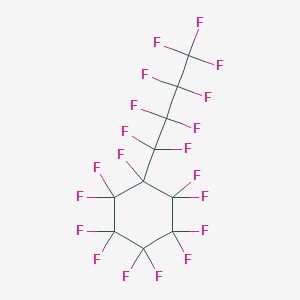
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide](/img/structure/B104445.png)
